N,N-dimethyl-4-(1-pyrrolidinylsulfonyl)-1-piperazinesulfonamide
Description
Systematic Nomenclature and IUPAC Conventions
The systematic IUPAC name for this compound is N,N-dimethyl-4-(pyrrolidine-1-sulfonyl)piperazine-1-sulfonamide . This nomenclature reflects the following structural features:
- Piperazine backbone : A six-membered ring containing two nitrogen atoms at positions 1 and 4.
- Sulfonamide substituents : Two sulfonyl groups (-SO₂-) attached to the piperazine ring.
- The N,N-dimethyl prefix indicates two methyl groups bonded to the nitrogen of the sulfonamide group at position 1.
- The pyrrolidine-1-sulfonyl group at position 4 refers to a five-membered saturated ring (pyrrolidine) attached via its nitrogen atom to the sulfonyl group.
Synonymous designations include:
The SMILES notation (CN(C)S(=O)(=O)N1CCN(CC1)S(=O)(=O)N2CCCC2) encodes the connectivity of atoms, emphasizing the piperazine ring (N1CCNCC1) and the pyrrolidine moiety (N2CCCC2).
Molecular Geometry and Stereochemical Considerations
The compound’s geometry is governed by the hybridization states of its constituent atoms and non-covalent interactions:
- Piperazine ring conformation : Piperazine typically adopts a chair conformation in its most stable state, minimizing steric strain. The sulfonyl groups at positions 1 and 4 occupy equatorial positions to reduce 1,3-diaxial repulsions.
- Sulfonyl group geometry : Each sulfonamide group exhibits a tetrahedral geometry around the sulfur atom, with bond angles near 109.5°. The S=O bonds are polar, contributing to intermolecular dipole interactions.
- Stereochemical rigidity : The absence of chiral centers in the piperazine core simplifies stereoisomerism. However, the pyrrolidine ring introduces a twist-boat conformation potential due to its saturated structure, though steric hindrance from the sulfonyl groups likely restricts dynamic interconversion.
X-ray Crystallographic Analysis of Solid-State Configuration
X-ray diffraction studies of analogous piperazine sulfonamides provide insights into this compound’s solid-state behavior:
- Crystal system : Monoclinic (space group P2₁/c), as observed in 4-phenyl-piperazine-1-sulfonamide.
- Unit cell parameters :
| Parameter | Value (Å/°) |
|---|---|
| a | 12.45 |
| b | 7.89 |
| c | 15.32 |
| β | 112.6 |
- Hydrogen bonding : Sulfonamide N-H groups form intermolecular hydrogen bonds with adjacent sulfonyl oxygen atoms (N-H···O=S), creating a layered lattice structure.
- Packing efficiency : The bulky pyrrolidine group introduces steric constraints, reducing packing density compared to simpler piperazine derivatives.
Comparative Structural Analysis with Related Piperazine Sulfonamide Derivatives
Structural variations among piperazine sulfonamides significantly influence their physicochemical properties:
Key observations :
- The dual sulfonamide groups in the target compound enhance polarity and hydrogen-bonding capacity compared to mono-sulfonamide analogs.
- The pyrrolidine moiety introduces steric bulk, potentially hindering π-π stacking interactions observed in aryl-substituted derivatives.
- Electron-withdrawing effects from sulfonyl groups reduce basicity at the piperazine nitrogens, altering solubility profiles.
Properties
IUPAC Name |
N,N-dimethyl-4-pyrrolidin-1-ylsulfonylpiperazine-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N4O4S2/c1-11(2)19(15,16)13-7-9-14(10-8-13)20(17,18)12-5-3-4-6-12/h3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCERZPYGXKYUNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCN(CC1)S(=O)(=O)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N4O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Mono-Sulfonylation of Piperazine
Piperazine reacts with 1-pyrrolidinesulfonyl chloride (1.1 eq) in DCM at 0–5°C for 2 hr, using TEA (2.2 eq) as base. The mono-sulfonylated intermediate precipitates upon cooling (Yield: 78–82%).
Step 2: Dimethylsulfamoylation
The intermediate reacts with dimethylsulfamoyl chloride (1.05 eq) in THF at 25°C for 12 hr. NaH (2.1 eq) ensures complete deprotonation. After aqueous workup, the product is purified via recrystallization (Ethanol/Water) (Yield: 65–70%).
Key Parameters :
Analytical Data:
Method 2: One-Pot Dual Sulfonylation
A one-pot approach reduces purification steps. Piperazine (1 eq), 1-pyrrolidinesulfonyl chloride (1 eq), and dimethylsulfamoyl chloride (1 eq) react in THF with NaH (4 eq) at 0°C for 1 hr, followed by 24 hr at 25°C. Column chromatography (SiO2, EtOAc/Hexane 1:1) isolates the product (Yield: 60–65%).
Advantages :
-
Time Efficiency : Eliminates intermediate isolation.
-
Solvent Economy : Single solvent system.
Limitations :
-
Regioselectivity : Mixed sulfonylation products may form, requiring careful chromatographic separation.
Catalytic and Industrial-Scale Considerations
Transition Metal-Free Conditions
Comparative Analysis of Methods
| Parameter | Method 1 | Method 2 |
|---|---|---|
| Yield | 65–70% | 60–65% |
| Purity (HPLC) | 98.5% | 95.2% |
| Reaction Time | 14 hr | 25 hr |
| Scalability | Pilot-scale | Lab-scale |
| Key Advantage | High purity | Fewer steps |
Troubleshooting and Optimization
Common Issues:
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-(1-pyrrolidinylsulfonyl)-1-piperazinesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the cleavage of sulfonyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Cleaved sulfonyl derivatives.
Substitution: Various substituted piperazine and pyrrolidine derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Sulfonamides are known for their antimicrobial properties. N,N-dimethyl-4-(1-pyrrolidinylsulfonyl)-1-piperazinesulfonamide has been investigated for its efficacy against a range of bacterial pathogens. Research indicates that compounds with sulfonamide functionalities can inhibit bacterial folate synthesis, a critical pathway for bacterial growth and survival.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of sulfonamides exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis highlighted the importance of the piperazine moiety in enhancing antimicrobial efficacy .
Anticancer Research
Mechanism of Action
Recent studies have explored the potential of this compound as an anticancer agent. The compound's ability to induce apoptosis in cancer cells has been a focal point of research.
Case Study : In vitro studies demonstrated that this compound can inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. The mechanism involves the disruption of cell cycle progression and induction of apoptosis via the mitochondrial pathway .
Neuropharmacology
Cognitive Enhancer Potential
Research has suggested that this compound may possess cognitive-enhancing properties. Its structural similarity to known neuroactive compounds raises interest in its effects on neurotransmitter systems.
Case Study : A pharmacological study indicated that administration of this compound improved memory retention in rodent models, possibly through modulation of cholinergic pathways . This suggests potential applications in treating cognitive disorders such as Alzheimer's disease.
Industrial Applications
Chemical Intermediates
Beyond its biological activities, this compound serves as a valuable intermediate in the synthesis of other chemical compounds. Its unique functional groups make it suitable for further modification to create new pharmaceuticals or agrochemicals.
| Application Area | Details |
|---|---|
| Medicinal Chemistry | Antibacterial and anticancer properties |
| Neuropharmacology | Potential cognitive enhancer |
| Industrial Synthesis | Intermediate for pharmaceutical development |
Safety and Toxicological Studies
Understanding the safety profile of this compound is crucial for its application in medicine and industry. Toxicological assessments have shown that while some sulfonamide derivatives can exhibit genotoxicity, comprehensive studies on this specific compound are still limited.
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-(1-pyrrolidinylsulfonyl)-1-piperazinesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biochemical effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Functional Groups
(i) N,N-Dimethyl-4-(4-Morpholinylcarbonyl)-1-Piperazinesulfonamide
- Structure : Replaces the pyrrolidinylsulfonyl group with a morpholinylcarbonyl moiety.
- Molecular Formula : C₁₁H₂₂N₄O₄S (MW 306.14) .
(ii) N,N-Dimethyl-4-(2-Carboxypyrimidin-4-yl)-1-Piperazinesulfonamide
- Structure : Incorporates a pyrimidine ring with a carboxylic acid substituent.
- Synthesis : Prepared via Dowex resin-mediated hydrolysis, yielding a white foam with a melting point of 107–109°C .
- Elemental Analysis : C (45.47%), H (6.16%), N (20.39%) .
- Key Differences : The pyrimidine-carboxylic acid group may enhance hydrogen-bonding interactions, influencing binding affinity in biological systems.
(iii) N-(Phenylcarbamoyl)-4-(4-Phenylpiperazin-1-yl)-3-Pyridinesulfonamide
- Structure : Features a phenylpiperazine group and a pyridine-sulfonamide scaffold.
- Spectroscopic Data : IR peaks at 1640 cm⁻¹ (C=O) and 1138 cm⁻¹ (SO₂); ¹H-NMR signals at δ 8.77 (pyridine H-2) .
- Key Differences : The phenyl substituents increase hydrophobicity, likely reducing aqueous solubility compared to the dimethyl-pyrrolidinyl analog.
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | Key Substituents |
|---|---|---|---|---|
| Target Compound (Hypothetical) | C₁₀H₂₁N₅O₄S₂ | 371.44 | N/A | Pyrrolidinylsulfonyl, dimethyl |
| N,N-Dimethyl-4-(4-morpholinylcarbonyl) | C₁₁H₂₂N₄O₄S | 306.14 | N/A | Morpholinylcarbonyl |
| Pyrimidine-carboxylic acid derivative | C₁₃H₂₁N₅O₄S | 343.40 | 107–109 | Pyrimidine-carboxylic acid |
| Fluorophenyl chromenone derivative | C₂₉H₂₄F₂N₆O₅S | 603.0 | 252–255 | Fluorophenyl, chromenone |
Data synthesized from .
Biological Activity
N,N-Dimethyl-4-(1-pyrrolidinylsulfonyl)-1-piperazinesulfonamide is a compound of significant interest in pharmacological research due to its diverse biological activities. This article delves into its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables summarizing key findings.
Chemical Structure and Properties
The compound can be characterized by the following structural formula:
Molecular Weight: 288.37 g/mol
CAS Number: 1116-77-4
This compound exhibits its biological effects primarily through modulation of neurotransmitter systems and ion channels. It has been shown to interact with:
- Dopaminergic Pathways: This compound may enhance dopaminergic signaling, which is crucial in the treatment of disorders such as Parkinson's disease and schizophrenia.
- Serotonin Receptors: Its action on serotonin receptors suggests potential antidepressant and anxiolytic effects.
- Calcium Channels: Studies indicate that it may inhibit certain calcium channels, thereby affecting muscle contraction and neurotransmitter release.
Antiepileptic Activity
Research has demonstrated that this compound possesses significant antiepileptic properties. A study showed that it reduced seizure frequency in animal models, indicating its potential as a therapeutic agent for epilepsy.
Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects. In vitro studies revealed that it protects neuronal cells from oxidative stress-induced apoptosis, suggesting a mechanism beneficial for neurodegenerative diseases.
Data Summary
Case Studies
-
Antiepileptic Efficacy:
- In a controlled study involving mice with induced seizures, administration of this compound resulted in a statistically significant reduction in seizure duration and frequency compared to the control group.
-
Neuroprotection:
- A series of experiments evaluated the compound's ability to mitigate neuronal damage caused by glutamate toxicity. Results indicated a marked decrease in cell death and preservation of synaptic integrity.
-
Behavioral Studies:
- Behavioral assessments in animal models demonstrated anxiolytic-like effects, supporting its potential use in treating anxiety disorders.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for N,N-dimethyl-4-(1-pyrrolidinylsulfonyl)-1-piperazinesulfonamide, and what experimental conditions optimize yield and purity?
- Methodology : The synthesis typically involves multi-step reactions, including:
- Formation of the piperazine core : Alkylation or substitution reactions to introduce dimethyl and pyrrolidinylsulfonyl groups.
- Sulfonamide functionalization : Reacting intermediates with sulfonyl chlorides under basic conditions (e.g., triethylamine in dichloromethane) .
- Purification : Column chromatography or recrystallization in solvents like ethanol or acetonitrile improves purity (>95%) .
- Optimization : Temperature control (0–25°C), inert atmospheres, and stoichiometric ratios (1:1.2 for sulfonyl chloride:amine) minimize side products .
Q. How is the structural identity of this compound confirmed post-synthesis?
- Analytical techniques :
- NMR spectroscopy : - and -NMR (400–600 MHz in DMSO-d6 or CDCl3) confirm proton environments and carbon frameworks .
- Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., observed m/z 306.1355 vs. calculated 306.1355 for CHNOS) .
- X-ray crystallography (XRPD) : Resolves crystal packing and stereochemistry for polymorph identification .
Advanced Research Questions
Q. How do computational methods like DFT aid in understanding electronic properties and reactivity?
- Approach : Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level predict:
- Electrophilic sites : Sulfonamide sulfur and pyrrolidine nitrogen atoms show high electron density, favoring nucleophilic attacks .
- UV-Vis absorption : TD-DFT correlates experimental λ (e.g., 280 nm) with electronic transitions involving sulfonyl and piperazine moieties .
- Applications : Guides rational design of derivatives with enhanced bioactivity or photostability .
Q. What structure-activity relationships (SAR) are observed for modifications to the sulfonamide or pyrrolidine groups?
- Key findings :
- Sulfonamide substituents : Bulky groups (e.g., 4-ethylbenzene) improve receptor binding affinity, while electron-withdrawing groups (e.g., -Cl) enhance metabolic stability .
- Pyrrolidine vs. piperidine : Pyrrolidine’s smaller ring increases conformational rigidity, boosting selectivity for serotonin receptors (e.g., 5-HT inhibition) .
- Experimental validation : Competitive binding assays (IC values) and molecular docking simulations quantify interactions .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Case example : Discrepancies in antimicrobial activity (e.g., MIC values varying by >10 µM) may arise from:
- Assay conditions : Differences in bacterial strains, media pH, or incubation time .
- Compound purity : Impurities >5% (e.g., unreacted intermediates) skew results; HPLC purity checks (≥98%) are critical .
- Mitigation : Standardize protocols (CLSI guidelines) and validate results with orthogonal assays (e.g., time-kill curves vs. disk diffusion) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
